(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a synthetic organic compound that features a thiazole ring, a bromophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the brominated thiazole ring in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its thiazole ring is known to interact with biological macromolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Compounds with thiazole rings have shown activity against various diseases, including cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile: Similar structure but with a different position of the bromine atom.
(E)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile: Chlorine instead of bromine.
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile: Different position of the tolyl group.
Uniqueness
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is unique due to the specific positioning of the bromine and tolyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-2-3-8-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-4-7-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUOBHBQYVLIH-RVDMUPIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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